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3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine Documentation Hub

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  • Product: 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • CAS: 1245914-35-5

Core Science & Biosynthesis

Foundational

3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine CAS 1245914-35-5 properties

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine (CAS 1245914-35-5): A Keystone Building Block for Modern Chemistry Abstract This technical guide provides a comprehensive overview of 3-Bromo-5-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine (CAS 1245914-35-5): A Keystone Building Block for Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine, CAS 1245914-35-5, a highly functionalized heterocyclic building block of significant interest to researchers in medicinal and agrochemical development. We will delve into its core physicochemical properties, provide a predictive analysis of its spectroscopic signature, and explore its synthetic utility. The narrative emphasizes the causality behind its reactivity, offering field-proven insights into its application in cornerstone cross-coupling reactions. This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively leverage this versatile reagent in their synthetic programs.

Core Physicochemical & Safety Profile

3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is a trifunctionalized pyridine ring, presenting a unique combination of reactive handles and modulating groups. The presence of a labile bromine atom, a strongly electron-withdrawing trifluoromethyl group, and a fluorine atom creates a scaffold with distinct properties and predictable reactivity patterns.

Physicochemical Data

The fundamental properties of this reagent are summarized below for quick reference. The compound is typically supplied as a solid, necessitating handling in a well-ventilated area.[1]

PropertyValueSource
CAS Number 1245914-35-5[1]
Molecular Formula C₆H₂BrF₄N[1]
Molecular Weight 243.98 g/mol [1]
Physical Form Solid[1]
InChI Key RRRFJEMWVAWRIX-UHFFFAOYSA-N[1]
SMILES BrC1=CC(F)=CN=C1C(F)(F)F[1]
Safety & Handling

As a halogenated and biologically active scaffold, proper handling is imperative. The compound is classified as acutely toxic if swallowed.

  • GHS Pictogram: GHS06 (Skull and Crossbones)[1]

  • Signal Word: Danger[1]

  • Hazard Statement: H301 (Toxic if swallowed)[1]

  • Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[1]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Spectroscopic Profile (Predictive Analysis)

While experimental spectra for this specific molecule are not widely published, a robust predictive analysis can be performed based on established principles of NMR spectroscopy and data from analogous structures.[2]

Predicted ¹H NMR

The proton NMR spectrum is expected to be relatively simple, showing two distinct aromatic protons.

  • H-4: Expected to appear as a doublet of doublets (dd). The chemical shift will be downfield due to the deshielding effects of the adjacent fluorine at C-5 and the bromine at C-3.

  • H-6: Expected to appear as a doublet, coupled to the fluorine at C-5. Its chemical shift will be influenced by the adjacent nitrogen and the strongly electron-withdrawing trifluoromethyl group at C-2.

Predicted ¹⁹F NMR

The ¹⁹F NMR is a critical tool for characterizing this molecule, and two distinct signals are anticipated.

  • -CF₃ Group: The trifluoromethyl group at the C-2 position typically appears in the region of -60 to -70 ppm.[2] The electron-deficient nature of the pyridine ring, further enhanced by the halogens, will influence its precise shift.

  • -F Group: The fluorine atom at C-5 will appear as a multiplet due to coupling with the two aromatic protons (H-4 and H-6).

Predicted ¹³C NMR

The carbon spectrum will display six signals, with chemical shifts and multiplicities dictated by the attached substituents and fluorine coupling.

  • C-2: This carbon, bearing the -CF₃ group, will be significantly deshielded and will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 270 Hz).[2]

  • C-3: Attached to the bromine atom, its chemical shift will be influenced by the halogen's electronegativity and anisotropic effects.

  • C-5: This carbon, bonded to fluorine, will show a large one-bond C-F coupling constant (¹JCF).

  • C-4 & C-6: These carbons, bonded to hydrogen, will exhibit smaller C-F coupling constants through two and three bonds, respectively.

Reactivity & Synthetic Utility

The true value of this building block lies in its predictable and hierarchical reactivity. The electronic nature of the pyridine ring is heavily influenced by three key features: the ring nitrogen, the strongly electron-withdrawing -CF₃ group, and the fluorine atom. These groups render the ring electron-deficient, which in turn governs the reactivity of the C-Br bond.

Suzuki_Cycle Figure 2: Catalytic Cycle for Suzuki-Miyaura Coupling A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-Br(L)₂ B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H Ar-Br (Substrate) H->B I Ar'-B(OH)₂ (Boronic Acid) I->D J Base (e.g., K₂CO₃) J->D

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselectivity in 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine Reactions

Welcome to the technical support center for reactions involving 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity when working with this highly functionalized pyridine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you achieve your desired synthetic outcomes.

Understanding the Reactivity of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine

The regioselectivity of reactions with 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is governed by a complex interplay of electronic and steric effects. The pyridine nitrogen, along with the strongly electron-withdrawing fluorine and trifluoromethyl groups, significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic attack and activating it for various cross-coupling reactions. The bromine atom at the C3 position serves as a versatile handle for functionalization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Poor or Incorrect Regioselectivity in Suzuki-Miyaura Cross-Coupling Reactions

Scenario: "I am attempting a Suzuki-Miyaura coupling with an arylboronic acid to functionalize the C3 position, but I am observing a mixture of products or no reaction."

Underlying Principles: The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl, making the C-Br bond at the C3 position the primary site for oxidative addition of the palladium catalyst.[1][2] However, steric hindrance from the adjacent trifluoromethyl group and the electronic environment can influence the reaction's efficiency and selectivity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Recommendations:

ParameterRecommendationRationale
Catalyst/Ligand Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃).[3][4]These ligands stabilize the palladium(0) species and facilitate the oxidative addition step, which is often rate-limiting.[2]
Base Employ a moderately strong, non-nucleophilic inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.Stronger bases like alkoxides can lead to side reactions. The choice of base can significantly impact the reaction outcome.
Solvent A mixture of a polar aprotic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often effective.The water is crucial for the transmetalation step of the Suzuki-Miyaura reaction.
Temperature Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress.Higher temperatures may be required for less reactive boronic acids but can also lead to decomposition.[1]
Problem 2: Lack of Selectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Scenario: "I am trying to displace the fluorine atom at the C5 position with a nucleophile, but I am getting a mixture of products, including substitution at the C3 position (displacement of bromine)."

Underlying Principles: Nucleophilic aromatic substitution on electron-deficient pyridine rings is a common transformation.[5] The rate of SNAr reactions is influenced by the electron-withdrawing ability of the substituents and the nature of the leaving group. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.[6][7] The rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex.[7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for SNAr reactions.

Detailed Recommendations:

ParameterRecommendation to Favor Fluorine DisplacementRationale
Nucleophile Use "softer" nucleophiles (e.g., thiols, secondary amines).The C5 position is activated by the ortho- and para-directing trifluoromethyl and pyridine nitrogen, respectively. Softer nucleophiles are more likely to attack this electron-deficient position.
Temperature Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.The C-F bond is stronger than the C-Br bond, but the activation energy for the formation of the Meisenheimer complex leading to fluorine displacement is generally lower. Lower temperatures will favor the kinetically controlled product.
Solvent Use polar aprotic solvents like DMSO, DMF, or NMP.These solvents can stabilize the charged Meisenheimer intermediate, facilitating the reaction.[8]
Problem 3: Low Yields in Buchwald-Hartwig Amination at the C3 Position

Scenario: "My Buchwald-Hartwig amination of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine with a primary or secondary amine is giving low yields."

Underlying Principles: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9] The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The electron-deficient nature of the pyridine ring can sometimes complicate the catalytic cycle.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Recommendations:

ParameterRecommendationRationale
Ligand Use bulky, electron-rich biarylphosphine ligands such as BrettPhos or AdBippyPhos.[10]These ligands are known to be effective for challenging C-N couplings, including those on electron-deficient heterocycles.
Base Consider using weaker bases like potassium phenoxide (KOPh) or potassium phosphate (K₃PO₄).[10]Strong bases like sodium tert-butoxide can lead to side reactions and decomposition of the starting material or product, especially with sensitive functional groups.
Solvent Non-polar aprotic solvents such as toluene or 1,4-dioxane are generally preferred.These solvents are compatible with the catalytic system and the often-sensitive amine substrates.
Catalyst Precursor Use a well-defined palladium(0) source or a reliable precatalyst.The nature of the active catalyst is crucial for an efficient reaction.

Frequently Asked Questions (FAQs)

Q1: Which position is most reactive for metal-halogen exchange (lithiation)?

A1: The bromine at the C3 position is the most likely site for metal-halogen exchange using reagents like n-butyllithium or isopropylmagnesium chloride. This is due to the greater lability of the C-Br bond compared to the C-F bond and the directing effect of the pyridine nitrogen. However, careful temperature control (typically very low temperatures, e.g., -78 °C) is crucial to prevent side reactions, such as attack at the trifluoromethyl group or other positions on the ring.

Q2: How do the fluorine and trifluoromethyl substituents electronically influence the regioselectivity of reactions?

A2: Both the fluorine at C5 and the trifluoromethyl group at C2 are strongly electron-withdrawing.[11]

  • For Nucleophilic Aromatic Substitution (SNAr): These groups activate the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to them. The C5-F is activated by the C2-CF₃ and the pyridine nitrogen.

  • For Metal-Catalyzed Cross-Coupling: The electron-withdrawing nature of these substituents can make the oxidative addition of the palladium catalyst to the C-Br bond more favorable.

Q3: Can I achieve selective C-H functionalization on this molecule?

A3: Direct C-H functionalization of this molecule would be challenging due to the presence of the halogen atoms, which are typically more reactive in cross-coupling reactions. However, under specific conditions, C-H activation could potentially occur. The most acidic proton is likely at the C4 position, influenced by the adjacent electron-withdrawing fluorine and the pyridine nitrogen. Research in the field of pyridine C-H functionalization is rapidly evolving, and new methodologies may enable such transformations.[12][13]

Q4: What is the expected order of reactivity for different cross-coupling reactions at the C3 position?

A4: Generally, the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is high. The relative ease of different couplings can depend on the specific reaction conditions, but a general trend might be: Suzuki-Miyaura ≈ Stille > Buchwald-Hartwig Amination > Sonogashira. This is a generalization, and optimization is always necessary for each specific transformation.

References

  • BenchChem. (n.d.). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
  • ResearchGate. (2025, August 6). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines.
  • Nakao, Y. (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synthesis, 2011(19), 3209-3224.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Hoyt, L., & Snieckus, V. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC.
  • ResearchGate. (2025, August 7). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines.
  • ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9150–9157.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
  • ACS Publications. (2020, January 9). Ag/Pd Cocatalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides.
  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • RSC Publishing. (n.d.). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates.
  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (2025, August 6). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.
  • DiVA. (n.d.). Suzuki reactions in novel liquids.
  • The Royal Society of Chemistry. (2016, January 11). Palladium-Catalyzed Direct C−H Arylation of Pyridine N.
  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions.
  • NIH. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines.
  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • PMC. (n.d.). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions.
  • PubMed. (2006, July 12). Catalytic intermolecular direct arylation of perfluorobenzenes.
  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine.
  • ResearchGate. (2025, August 7). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone.
  • PubMed. (2003, November 26). Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone.
  • Thermo Fisher Scientific. (n.d.). 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine, 97%.
  • ResearchGate. (2026, January 2). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine.
  • PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.
  • MilliporeSigma. (n.d.). 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine AldrichCPR 1262412-30-5.

Sources

Reference Data & Comparative Studies

Validation

Metabolic Stability Profile: 3-Fluoro-2-(Trifluoromethyl)pyridine Scaffolds

Topic: Metabolic Stability of 3-Fluoro-2-(Trifluoromethyl)pyridine Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Valu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of 3-Fluoro-2-(Trifluoromethyl)pyridine Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry and agrochemical design, the 3-fluoro-2-(trifluoromethyl)pyridine scaffold represents a "metabolic fortress." This structural motif is engineered to overcome the limitations of traditional phenyl and non-fluorinated pyridine rings, specifically targeting Phase I oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes.

By strategically combining the strong electron-withdrawing nature of the trifluoromethyl group (-CF


) at the C2 position with the metabolic blocking capability of fluorine (-F) at the C3 position, this scaffold effectively creates an electron-deficient system that resists electrophilic enzymatic attack. This guide provides a technical analysis of its stability profile, comparative performance data, and validated experimental protocols for assessment.

Mechanistic Insight: The "Fluorine Fortress" Effect

To understand the superior stability of this scaffold, one must analyze the causality behind its design. Standard pyridine rings are susceptible to N-oxidation and C-oxidation. The 3-fluoro-2-(trifluoromethyl) modification alters this landscape through three primary mechanisms:

  • Electronic Deactivation (The

    
    -Effect):  The -CF
    
    
    
    group at C2 is a powerful electron-withdrawing group (EWG). It significantly lowers the electron density of the pyridine ring (Hammett
    
    
    ). Since CYP450 oxidation is often an electrophilic process, an electron-poor ring is a poor substrate for these enzymes.
  • Site-Specific Blocking (Metabolic Switching): The C3 position in pyridines is a common "soft spot" for metabolic hydroxylation. Substituting the C-H bond with a C-F bond (bond energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks this primary metabolic route.

  • Lipophilicity Modulation: While adding fluorine increases lipophilicity (LogP), which typically correlates with higher metabolic clearance, the specific arrangement of 3-F-2-CF3 prevents the enzyme from acting on this lipophilicity, resulting in a compound that can penetrate membranes but resists degradation.

Visualization: Metabolic Shielding Mechanism

The following diagram illustrates how the 3-F-2-CF3 substitution pattern blocks standard metabolic pathways compared to a phenyl analog.

MetabolicShielding Phenyl Phenyl Scaffold (High Liability) CYP_Attack CYP450 Oxidation (Hydroxylation) Phenyl->CYP_Attack Rapid Metabolism at C-H bonds Pyridine Pyridine Scaffold (Moderate Liability) Pyridine->CYP_Attack C-Oxidation N_Ox N-Oxidation Pyridine->N_Ox N-Oxide formation Scaffold 3-F-2-CF3-Pyridine (High Stability) Scaffold->CYP_Attack BLOCKED (EWG Deactivation) Scaffold->N_Ox REDUCED (Steric/Electronic)

Figure 1: Comparative metabolic vulnerability. The 3-F-2-CF3 scaffold blocks both C-oxidation (via C-F bond strength and ring deactivation) and mitigates N-oxidation.

Comparative Performance Analysis

The following table synthesizes data from Structure-Activity Relationship (SAR) studies involving fluorinated pyridines and their application in agrochemicals (e.g., Fluopicolide analogs) and pharmaceuticals.

Table 1: Metabolic Stability & Physicochemical Comparison

FeaturePhenyl Ring Unsubstituted Pyridine 3-Fluoro-Pyridine 3-F-2-(CF

)-Pyridine
Primary Metabolic Liability High (Aromatic Hydroxylation)Moderate (N-Oxidation, C-Oxidation)Low/Moderate (C-Oxidation at other sites)Very Low (Ring is Deactivated)
Electronic State Electron Rich (

-excessive)
Electron Deficient (

-deficient)
DeactivatedHighly Deactivated
C-H Bond Strength (C3) ~110 kcal/mol~110 kcal/mol~116 kcal/mol (C-F) ~116 kcal/mol (C-F)
In Vitro Intrinsic Clearance (CL

)
High (>50 µL/min/mg)Moderate (20-50 µL/min/mg)Low (<20 µL/min/mg)Very Low (<10 µL/min/mg)
Lipophilicity Impact (

LogP)
Reference (0)-0.6 (More Polar)-0.5+0.8 to +1.2 (Lipophilic)
Application Suitability General ScaffoldSolubilizing GroupMetabolic BlockerBioisostere / Metabolic Fortress

Supporting Evidence:

  • Fluopicolide Data: In metabolic studies of the fungicide Fluopicolide, which contains a chlorinated/trifluoromethyl-pyridine moiety, the pyridine ring was found to be metabolically stable. In contrast, the attached phenyl ring underwent extensive hydroxylation and conjugation. This confirms the "fortress" nature of the halogenated pyridine core [1].

  • SAR Trends: Introduction of -CF

    
     to pyridine rings typically increases half-life (
    
    
    
    ) by 2-5 fold compared to methyl analogs due to the blocking of benzylic oxidation and ring deactivation [2].

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability of a 3-fluoro-2-(trifluoromethyl)pyridine derivative, a standardized Liver Microsome Stability Assay is required. This protocol is designed to be self-validating using internal controls.

Materials & Reagents[2][3]
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled Human/Rat Liver Microsomes (HLM/RLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Detailed Workflow

Step 1: Preparation Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-warm to 37°C.

Step 2: Incubation (The Reaction)

  • Spike Test Compound to final concentration of 1 µM (keeps [S] <

    
     for linear kinetics).
    
  • Control A (Positive): Testosterone or Verapamil (High Clearance).

  • Control B (Negative): Warfarin or Pyridine-CF3 analog (Low Clearance).

  • Initiate reaction by adding NADPH (1 mM final).

Step 3: Time-Course Sampling Sample 50 µL aliquots at


 minutes.

Step 4: Quenching & Extraction Immediately transfer aliquots into 150 µL Ice-Cold ACN (with Internal Standard). Vortex for 1 min to precipitate proteins.

Step 5: Analysis Centrifuge at 4,000 rpm for 15 min. Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Plot


 vs. Time (

). The slope

is the elimination rate constant.


Assay Workflow Diagram

MicrosomalAssay cluster_Sampling Sampling Loop (0-60 min) Start Start: Thaw Microsomes (HLM/RLM) Mix Prepare Master Mix (Buffer + Microsomes + Compound) Start->Mix PreInc Pre-Incubation (37°C, 5 min) Mix->PreInc Initiate Initiate Reaction (Add NADPH) PreInc->Initiate Sample Remove Aliquot Initiate->Sample t=0, 5... Quench Quench with Ice-Cold ACN (+ Internal Standard) Sample->Quench Centrifuge Centrifuge (4000g, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Calculate % Remaining) Centrifuge->LCMS

Figure 2: Step-by-step workflow for determining intrinsic clearance (


) using liver microsomes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11159021, Fluopicolide. Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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